(E)-1-(4-morpholin-4-ylphenyl)-3-thiophen-2-ylprop-2-en-1-one
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Overview
Description
1-[4-(4-morpholinyl)phenyl]-3-thiophen-2-yl-2-propen-1-one is a member of morpholines.
Scientific Research Applications
Application in Migraine Research
One notable application of a structurally similar compound to (E)-1-(4-morpholin-4-ylphenyl)-3-thiophen-2-ylprop-2-en-1-one is in migraine research. Specifically, a compound named (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide demonstrated significant activity in reducing the total number of cortical spreading depressions in a rat model of migraine, suggesting potential for therapeutic applications in migraine treatment (Wu et al., 2003).
Gewald Reaction and Drug Synthesis
The synthesis of 2-aminothiophenes through a one-pot Michael–Gewald reaction, utilizing morpholine–trifluoroacetic acid salt, is another important application. This synthesis technique combines the high C3 electrophilic reactivity of indole with the classical Gewald synthesis of thiophenes, offering a pathway for developing molecules with a bisheterocyclic framework, which is significant in drug synthesis and various other applications (Snieckus & Miranzadeh, 2017).
Photophysical Characterization
Another related compound, 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine, was synthesized and its photophysical properties were characterized. The study of its absorption and emission spectra in different solutions provided insights into the π-π* and n-π* transitions, which are crucial in understanding the photophysical behavior of these compounds (Chin et al., 2010).
Enzyme Inhibitory Activity
Compounds containing morpholine and thiophene structures have been evaluated for their enzyme inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Such studies contribute to the development of potential therapeutic agents for diseases where these enzymes play a crucial role (Cetin et al., 2021).
Antimicrobial Properties
There has been research into the antimicrobial properties of compounds similar to this compound. For instance, studies on substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds have shown promising results in terms of their antimicrobial activities, providing a foundation for the development of new antimicrobial agents (Balaji et al., 2017).
Properties
Molecular Formula |
C17H17NO2S |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(E)-1-(4-morpholin-4-ylphenyl)-3-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C17H17NO2S/c19-17(8-7-16-2-1-13-21-16)14-3-5-15(6-4-14)18-9-11-20-12-10-18/h1-8,13H,9-12H2/b8-7+ |
InChI Key |
QNPRTWJYMWDUSR-BQYQJAHWSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)/C=C/C3=CC=CS3 |
SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C=CC3=CC=CS3 |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C=CC3=CC=CS3 |
solubility |
4.8 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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